8-Demethyl-6-hydroxy Zolazepam

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

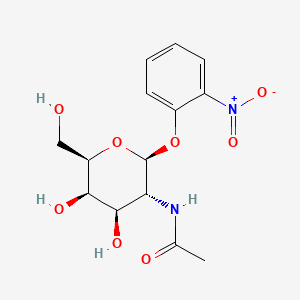

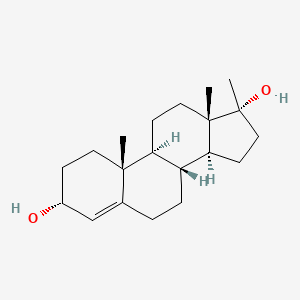

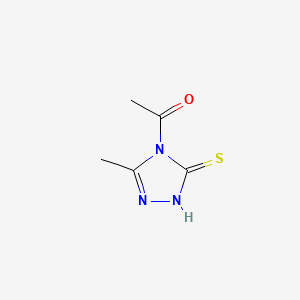

8-Demethyl-6-hydroxy Zolazepam is a derivative of Zolazepam, which is a pyrazolodiazepinone derivative structurally related to the benzodiazepine drugs . It is typically used as an anaesthetic in veterinary medicine . It is available for purchase as a high-quality reference standard for pharmaceutical testing .

Synthesis Analysis

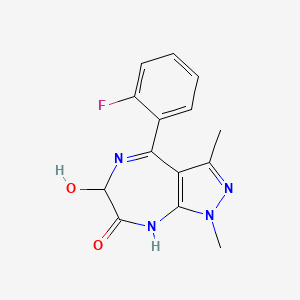

The synthesis of key intermediates in the preparation of zolazepam has been investigated . The synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was reconsidered . The preparation of this compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride, was investigated .Molecular Structure Analysis

The molecular structure of Zolazepam, which 8-Demethyl-6-hydroxy Zolazepam is derived from, is well documented . It is a pyrazolodiazepinone derivative and its IUPAC name is 4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1,4]diazepin-7-one .Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Species-Specific Differences : Zolazepam undergoes metabolism through demethylation and hydroxylation, showing variations across species. For instance, in rats, the major metabolite involves N-demethylation and hydroxylation, while in dogs and monkeys, it varies, indicating species-specific metabolic pathways (Baukema, Okerholm, & Glazko, 1975).

Pharmacological Effects on Animal Behavior : Studies have investigated the effects of benzodiazepines like Zolazepam on animal behavior, such as anxiety and conditioned fear responses in rats (Zangrossi, Viana, & Graeff, 1999).

Induction of Hepatic Enzymes : Zolazepam has been shown to induce cytochrome P450 enzymes in rats, suggesting its impact on liver enzyme activity and potential implications in drug metabolism (Wong & Bandiera, 1998).

Application in Veterinary Medicine : Zolazepam, often in combination with other drugs, is widely used for immobilizing and anesthetizing various animal species, including non-human primates, wolves, and tigers. Its effectiveness and safety profile in these applications have been extensively studied (Ballard, Ayres, Roney, & Spraker, 1991).

Electrocardiographic Parameters : In veterinary medicine, Zolazepam's effects on heart function during anesthesia have been studied, for instance in Sapajus libidinosus (de La Salles et al., 2019).

Potential Abuse and Recreational Use : There are reports on the abuse potential of Zoletil®, a combination of Zolazepam and tiletamine, highlighting the need for understanding its rewarding and reinforcing effects, especially with repeated exposure (Peña et al., 2012).

Comparison Across Species : Studies comparing the effects of Zolazepam in different species, such as tigers and leopards, have been conducted to understand species-specific responses and potential adverse effects (Lewis et al., 2014).

Safety And Hazards

The safety data sheet for Zolazepam indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear eye protection/face protection .

Eigenschaften

IUPAC Name |

4-(2-fluorophenyl)-6-hydroxy-1,3-dimethyl-6,8-dihydropyrazolo[3,4-e][1,4]diazepin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O2/c1-7-10-11(8-5-3-4-6-9(8)15)16-13(20)14(21)17-12(10)19(2)18-7/h3-6,13,20H,1-2H3,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWKALCTVFAIMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=NC(C(=O)N2)O)C3=CC=CC=C3F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747470 |

Source

|

| Record name | 4-(2-Fluorophenyl)-6-hydroxy-1,3-dimethyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Demethyl-6-hydroxy Zolazepam | |

CAS RN |

55199-56-9 |

Source

|

| Record name | 4-(2-Fluorophenyl)-6-hydroxy-1,3-dimethyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclobutanecarboxylic acid, 2,3-bis(hydroxymethyl)-, [1S-(1alpha,2alpha,3beta)]- (9CI)](/img/no-structure.png)

![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)